“6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C8H9N3. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine class of compounds.
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine”, has been reported in scientific literature. The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds.
Molecular Structure Analysis
The molecular structure of “6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine” consists of a pyrrolopyridine core with a methyl group attached to the 6-position. The molecular weight of this compound is 147.177 Da.
Compound Description: Pexidartinib is a dihydrochloride salt and a potent inhibitor of CSF1R, KIT, and FLT3-ITD, used for treating tenosynovial giant cell tumor (TGCT).
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism involves various pathways, including oxidation, conjugation, and, notably, direct conjugation with N-acetylglucosamine on the pyridin-5-yl group.
Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor with promising antitumor activity in vitro and in vivo. It exhibits good kinase selectivity and favorable pharmacokinetic properties.
Compound Description: 7d-6 is a potent platelet-derived growth factor (PDGF) inhibitor, demonstrating significant activity in cell proliferation and auto-phosphorylation assays.
Compound Description: Synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, compound 2 represents a 1-deaza modification.
Compound Description: Similar to compound 2, this compound serves as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor. Its synthesis features an improved route emphasizing cost-effectiveness and safety considerations.
Compound Description: ABBV-075/Mivebresib is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor. It exhibits excellent potency in biochemical and cellular assays, advantageous pharmacokinetic properties, and in vivo efficacy in models of cancer progression and inflammation.
Compound Description: [(18)F]-MK-6240 is a novel PET tracer designed for detecting neurofibrillary tangles (NFTs). It exhibits high specificity and selectivity for binding to NFTs and possesses suitable physicochemical properties and in vivo pharmacokinetics for imaging.
Compound Description: Compound 22 is a potent and selective type II CDK8 inhibitor. It demonstrates significant antitumor activity against colorectal cancer in vitro and in vivo. With good bioavailability and low toxicity, it holds promise as a potential therapeutic agent.
Compound Description: The paper focuses on elucidating the crystal structure of this compound, revealing an intramolecular hydrogen bond and specific dihedral angles within the molecule.
Compound Description: This polyheterocyclic compound was synthesized through a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.
Compound Description: MK-5596 is a selective cannabinoid-1 receptor (CB1R) inverse agonist developed for treating obesity. It demonstrates efficacy in reducing body weight and food intake in preclinical models.
Compound Description: These 'titanocenes', specifically 5a, exhibit promising anticancer activity against LLC-PK cells. Their cytotoxicity is comparable to cisplatin and significantly higher than titanocene dichloride.
Compound Description: Compound 13 is a potent, selective, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK). It significantly reduces phosphorylated ALK (p-ALK) levels in the mouse brain and serves as a valuable tool for studying ALK's role in the CNS.
Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. Its development involved structure-activity relationship (SAR) studies, leading to improved in vitro potency and pharmacokinetic properties compared to its predecessor, BMS-488043.
17. Derivatives of 6-cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine
Compound Description: This group of compounds represents a series of derivatives designed for therapeutic applications, with a specific focus on modulating cGMP production for treating cardiovascular diseases.
Compound Description: Compound 27, also known as GNE-371, is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits nanomolar binding affinity to TAF1(2) and demonstrates cellular target engagement.
Compound Description: Compound III is a novel 3,4-pyridinedicarboximide derivative with analgesic activity. The study focuses on its quantitative determination using high-performance liquid chromatography (HPLC) and investigates its degradation mechanism.
Compound Description: This group of compounds represents a series of substituted amides based on the 1H-pyrrolo[3,2-b]pyridine scaffold. They act as potent and selective 5-HT(1F) receptor agonists and have shown potential for treating migraine headaches.
Overview
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of the Serine/threonine-protein kinase ATR. This compound is classified under pyrrolopyridines, which are characterized by their fused pyrrole and pyridine rings. Its unique structure contributes to its potential therapeutic applications, especially in cancer treatment.
Source and Classification
The compound can be synthesized through various methods, often involving cyclization reactions of suitable precursors. It belongs to the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The presence of the methyl group at the 6-position distinguishes it from other similar compounds, potentially enhancing its binding affinity to biological targets.
Synthesis Analysis
Methods and Technical Details
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves several key steps:
Starting Materials: The synthesis often begins with 2-aminopyridine and an appropriate aldehyde or ketone.
Cyclization: The reaction proceeds through cyclization under basic conditions, commonly using sodium hydride or potassium carbonate as a base. Solvents such as dimethylformamide or tetrahydrofuran are frequently employed to facilitate the reaction.
Purification: After the reaction, purification techniques such as column chromatography are used to isolate the desired product.
The industrial production of this compound may adapt these methods for larger-scale synthesis, optimizing for yield and purity through continuous flow reactors and automated systems.
Molecular Structure Analysis
Structure and Data
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has a distinct molecular structure characterized by:
Molecular Formula: C_9H_10N_2
Molecular Weight: Approximately 162.19 g/mol
Structural Features: The presence of a methyl group at the 6-position of the pyrrole ring influences its chemical reactivity and biological activity.
The compound's structural formula can be represented as follows:
C9H10N2
Chemical Reactions Analysis
Reactions and Technical Details
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is capable of undergoing various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Mechanism of Action
Process and Data
The primary mechanism of action for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its role as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia Mutated and Rad3-related protein). This inhibition affects several key cellular processes:
DNA Damage Response: By inhibiting ATR, the compound disrupts the DNA damage response mechanism.
Cell Cycle Regulation: The result is an inhibition of DNA replication and mitosis while promoting DNA repair, recombination, and apoptosis in cancer cells.
This mechanism positions 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a potential candidate for cancer therapeutics targeting DNA repair pathways.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine include:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
Stability: Generally stable under normal laboratory conditions but should be stored away from strong oxidizing agents.
These properties are crucial for its handling in laboratory settings and potential applications in pharmaceutical formulations.
Applications
Scientific Uses
6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has several notable applications in scientific research:
Cancer Research: Its role as an ATR inhibitor makes it a valuable tool in studying cancer cell biology and developing novel cancer therapies.
Drug Development: The compound serves as a lead structure for synthesizing new derivatives with enhanced efficacy and selectivity against various cancer types.
Biochemical Studies: It is utilized in biochemical assays to explore DNA repair mechanisms and cell cycle regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.